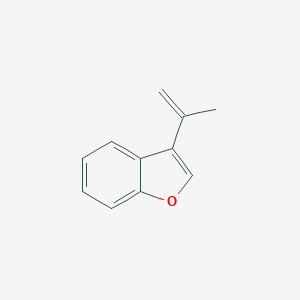
Benzofuran, 3-(1-methylethenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzofuran, 3-(1-methylethenyl)- is an organic compound belonging to the benzofuran family Benzofurans are heterocyclic compounds consisting of a fused benzene and furan ring These compounds are known for their diverse biological activities and are found in various natural products and synthetic compounds
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Benzofuran, 3-(1-methylethenyl)- typically involves the cyclization of ortho-halogenophenols with cuprous isopropenylacetylide. This reaction forms the benzofuran ring with an isopropenyl group at the 3-position . The reaction conditions often include the use of a suitable solvent, such as tetrahydrofuran (THF), and a base, such as potassium carbonate, to facilitate the cyclization process.
Industrial Production Methods: Industrial production of Benzofuran, 3-(1-methylethenyl)- may involve large-scale synthesis using similar cyclization reactions. The process can be optimized for higher yields and purity by adjusting reaction parameters such as temperature, pressure, and reaction time. Additionally, purification techniques like recrystallization or chromatography may be employed to isolate the desired product.
化学反応の分析
Types of Reactions: Benzofuran, 3-(1-methylethenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzofuran derivatives with different functional groups.
Reduction: Reduction reactions can convert the isopropenyl group to other alkyl groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzofuran ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzofuran carboxylic acids, while reduction can produce alkyl-substituted benzofurans.
科学的研究の応用
Anticancer Activity
Recent studies have highlighted the potential of Benzofuran derivatives, including Benzofuran, 3-(1-methylethenyl)-, as anticancer agents. Research indicates that modifications to the benzofuran structure can enhance cytotoxicity against various cancer cell lines. For instance, derivatives have shown promising results against chronic myelogenous leukemia (K562) and prostate cancer (PC3) cell lines.
Case Study: Cytotoxicity Evaluation
A study evaluated several benzofuran derivatives for their cytotoxic effects on cancer cells using MTT assays. The results indicated that certain derivatives exhibited IC₅₀ values significantly lower than those of standard chemotherapeutics, suggesting a potential for development into effective cancer treatments .
Antimicrobial Properties
Benzofuran compounds have also been investigated for their antimicrobial properties. The presence of specific substituents in the benzofuran structure has been correlated with enhanced activity against both Gram-positive and Gram-negative bacteria.
Table 2: Antimicrobial Activity of Benzofuran Derivatives
| Compound | MIC (µg/mL) | Activity Type |
|---|---|---|
| Benzofuran Derivative A | 16 | Gram-positive |
| Benzofuran Derivative B | 32 | Gram-negative |
| Benzofuran, 3-(1-methylethenyl)- | 64 | Moderate Activity |
Pharmacological Insights
Benzofuran derivatives have been explored for their role as modulators of biological pathways. Notably, they have been studied for their ability to stimulate glucagon-like peptide-1 (GLP-1) secretion, which is crucial for glucose metabolism and diabetes management.
Case Study: GLP-1 Secretion Stimulation
In vitro studies demonstrated that certain dihydrobenzofuran derivatives could significantly enhance GLP-1 secretion in STC-1 cells without affecting cell viability. This suggests a therapeutic potential for managing diabetes and metabolic disorders .
作用機序
The mechanism of action of Benzofuran, 3-(1-methylethenyl)- involves its interaction with specific molecular targets and pathways. For instance, benzofuran derivatives have been shown to inhibit enzymes such as carbonic anhydrase and tyrosinase, which play roles in various physiological processes . The compound’s biological activity is often attributed to its ability to interact with cellular proteins and disrupt normal cellular functions.
類似化合物との比較
Benzofuran: The parent compound with a fused benzene and furan ring.
2-Isopropenylbenzofuran: A structural isomer with the isopropenyl group at the 2-position.
3-Methylbenzofuran: A similar compound with a methyl group instead of an isopropenyl group at the 3-position.
Uniqueness: Benzofuran, 3-(1-methylethenyl)- is unique due to the presence of the isopropenyl group at the 3-position, which imparts distinct chemical and biological properties. This structural feature can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for research and industrial applications.
特性
CAS番号 |
138552-59-7 |
|---|---|
分子式 |
C11H10O |
分子量 |
158.2 g/mol |
IUPAC名 |
3-prop-1-en-2-yl-1-benzofuran |
InChI |
InChI=1S/C11H10O/c1-8(2)10-7-12-11-6-4-3-5-9(10)11/h3-7H,1H2,2H3 |
InChIキー |
JCZLKQALRILNJL-UHFFFAOYSA-N |
SMILES |
CC(=C)C1=COC2=CC=CC=C21 |
正規SMILES |
CC(=C)C1=COC2=CC=CC=C21 |
同義語 |
Benzofuran, 3-(1-methylethenyl)- |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















